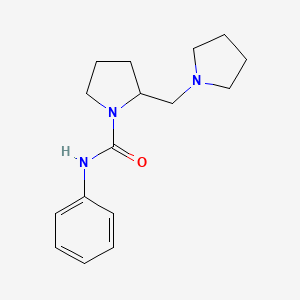![molecular formula C17H20N2O2 B7528430 N-methyl-6-oxo-1-[(2,4,6-trimethylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7528430.png)
N-methyl-6-oxo-1-[(2,4,6-trimethylphenyl)methyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-6-oxo-1-[(2,4,6-trimethylphenyl)methyl]pyridine-3-carboxamide, also known as Methylphenidate, is a psychostimulant drug that is commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a central nervous system (CNS) stimulant that affects the levels of dopamine and norepinephrine in the brain. In recent years, there has been a growing interest in the synthesis and scientific research application of Methylphenidate.
Wirkmechanismus
N-methyl-6-oxo-1-[(2,4,6-trimethylphenyl)methyl]pyridine-3-carboxamideate works by blocking the reuptake of dopamine and norepinephrine in the brain. This increases the levels of these neurotransmitters, which leads to improved cognitive function and increased alertness.
Biochemical and Physiological Effects:
N-methyl-6-oxo-1-[(2,4,6-trimethylphenyl)methyl]pyridine-3-carboxamideate has several biochemical and physiological effects on the body. It increases heart rate and blood pressure, which can lead to cardiovascular problems in some individuals. It also affects the levels of glucose and insulin in the body, which can lead to metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-6-oxo-1-[(2,4,6-trimethylphenyl)methyl]pyridine-3-carboxamideate has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action. It is also readily available and relatively inexpensive. However, it has limitations in terms of its potential side effects and its specificity for dopamine and norepinephrine receptors.
Zukünftige Richtungen
There are several future directions for the scientific research application of N-methyl-6-oxo-1-[(2,4,6-trimethylphenyl)methyl]pyridine-3-carboxamideate. One area of interest is the potential use of N-methyl-6-oxo-1-[(2,4,6-trimethylphenyl)methyl]pyridine-3-carboxamideate in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Another area of interest is the development of new formulations of N-methyl-6-oxo-1-[(2,4,6-trimethylphenyl)methyl]pyridine-3-carboxamideate that can be administered more efficiently and with fewer side effects.
In conclusion, N-methyl-6-oxo-1-[(2,4,6-trimethylphenyl)methyl]pyridine-3-carboxamideate is a psychostimulant drug that has been extensively studied for its potential use in the treatment of ADHD and narcolepsy. It has a known mechanism of action and several biochemical and physiological effects on the body. There are several future directions for the scientific research application of N-methyl-6-oxo-1-[(2,4,6-trimethylphenyl)methyl]pyridine-3-carboxamideate, including the potential use in the treatment of other psychiatric disorders and the development of new formulations.
Synthesemethoden
N-methyl-6-oxo-1-[(2,4,6-trimethylphenyl)methyl]pyridine-3-carboxamideate is synthesized from piperidine and phenylacetone. The synthesis involves a series of chemical reactions that result in the formation of the final product. The process requires careful handling and precise control of the reaction conditions to ensure the purity and quality of the product.
Wissenschaftliche Forschungsanwendungen
N-methyl-6-oxo-1-[(2,4,6-trimethylphenyl)methyl]pyridine-3-carboxamideate has been extensively studied for its potential use in the treatment of ADHD and narcolepsy. It has been shown to improve attention span, impulse control, and cognitive function in individuals with ADHD. N-methyl-6-oxo-1-[(2,4,6-trimethylphenyl)methyl]pyridine-3-carboxamideate has also been used to treat depression, anxiety, and chronic pain.
Eigenschaften
IUPAC Name |
N-methyl-6-oxo-1-[(2,4,6-trimethylphenyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-7-12(2)15(13(3)8-11)10-19-9-14(17(21)18-4)5-6-16(19)20/h5-9H,10H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUVIIDDFUIPQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN2C=C(C=CC2=O)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[2-[(2-phenylacetyl)amino]acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528363.png)



![N-[5-(dimethylamino)pyridin-2-yl]cyclopentanecarboxamide](/img/structure/B7528391.png)
![N-butyl-2-cyano-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enamide](/img/structure/B7528395.png)
![N-[(2,4,6-trimethylphenyl)methyl]methanesulfonamide](/img/structure/B7528402.png)
![4-[acetyl(methyl)amino]-N-cyclopropylpiperidine-1-carboxamide](/img/structure/B7528410.png)





